

# Application Notes and Protocols: Formulating Dental Adhesives with Camphorquinone Systems

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These application notes provide a comprehensive guide to formulating and evaluating dental adhesives utilizing **Camphorquinone** (CQ) based photoinitiator systems. This document outlines the fundamental components, detailed formulation procedures, and standardized protocols for assessing the adhesive's performance and biocompatibility.

## Introduction to Camphorquinone (CQ) in Dental Adhesives

**Camphorquinone** is the most prevalent photoinitiator used in visible light-cured dental restorative materials, including composites and adhesives.[1][2][3] As a Norrish Type II photoinitiator, CQ absorbs blue light (in the 400-500 nm range, with a peak absorption around 468-470 nm) from dental curing units.[4][5][6] Upon light absorption, CQ transitions to an excited triplet state. To generate the free radicals necessary for initiating the polymerization of methacrylate monomers, it requires a co-initiator, typically a tertiary amine.[3][4] The CQ/amine system has a long history of clinical success but also presents challenges, such as its inherent yellow color and the potential for the amine co-initiator to oxidize over time, which can affect the esthetics of the final restoration.[2][3][7]

Understanding the interplay between CQ, co-initiators, monomeric resins, and solvents is critical for developing effective and biocompatible dental adhesives. The degree of conversion,

mechanical properties, and cytotoxicity are key parameters that must be optimized during formulation.[\[3\]](#)[\[8\]](#)

## Components of a CQ-Based Dental Adhesive

A typical experimental dental adhesive formulation consists of a resin matrix, a photoinitiator system, inhibitors, and solvents.

- **Resin Matrix (Monomers):** The foundation of the adhesive is a mixture of methacrylate monomers.
  - **High-Viscosity Monomers:** Bisphenol A-glycidyl dimethacrylate (Bis-GMA) is widely used due to its high molecular weight and stiffness, forming a strong polymer network.[\[6\]](#)[\[9\]](#)
  - **Low-Viscosity (Diluent) Monomers:** To reduce the high viscosity of Bis-GMA and improve handling, diluent monomers like triethylene glycol dimethacrylate (TEGDMA) are added.[\[6\]](#)[\[9\]](#)
  - **Hydrophilic Monomers:** 2-hydroxyethyl methacrylate (HEMA) is often included to improve wetting of the tooth structure, particularly moist dentin.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Photoinitiator System:** This system absorbs light energy and initiates the polymerization process.
  - **Photoinitiator:** **Camphorquinone** (CQ) is the primary light-absorbing molecule.[\[5\]](#)
  - **Co-initiator (Reducing Agent):** A tertiary amine, such as ethyl 4-dimethylaminobenzoate (EDMAB) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA), is required to react with the excited CQ and produce free radicals.[\[4\]](#)[\[13\]](#)
- **Inhibitor:** A small amount of an inhibitor like butylated hydroxytoluene (BHT) is added to prevent spontaneous polymerization during storage and provide adequate working time.
- **Solvent:** Solvents such as ethanol or acetone are used to reduce viscosity and enhance the penetration of the adhesive into the demineralized tooth structure.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Example Formulations

The concentration of each component significantly impacts the final properties of the adhesive. The following table provides example formulations based on literature data.

Component	Formulation 1[10][11][12]	Formulation 2[13]	Formulation 3[14][15]	Role
Monomers				
Bis-GMA	60 wt%	Variable	50 wt%	Base Monomer
HEMA	40 wt%	-	-	Hydrophilic Monomer
TEGDMA	-	Variable	50 wt%	Diluent Monomer
Bis-EMA	-	Variable	-	Base Monomer
Photoinitiator System				
Camphorquinone (CQ)	1 mol%	0.5 wt%	0.25 - 2.0 wt%	Photoinitiator
EDMAB / DMAEMA	-	0.5 wt%	1.0 wt%	Co-initiator
Solvent				
Ethanol	30 wt%	-	10-20 wt%	Viscosity/Penetration

Note: wt% and mol% values are often calculated based on the resin matrix components.

## Experimental Protocols

### Protocol for Formulation

- Preparation: In an amber-colored glass vial to prevent premature light exposure, combine the methacrylate monomers (e.g., Bis-GMA and HEMA) in the desired ratio.
- Mixing: Place the vial on a magnetic stirrer and mix until a homogeneous solution is achieved.

- Addition of Photoinitiator System: Add the **Camphorquinone** and the amine co-initiator (e.g., EDMAB) to the monomer mixture. Continue stirring in the dark until fully dissolved.
- Addition of Solvent: If required, add the solvent (e.g., ethanol) to the mixture and stir until homogeneous.
- Storage: Store the formulated adhesive in the dark at 4°C.

## Protocol for Degree of Conversion (DC) Measurement via FTIR

The degree of conversion is a critical parameter indicating the extent of polymerization.<sup>[16]</sup> Fourier Transform Infrared (FTIR) spectroscopy is a standard method for its determination.<sup>[8]</sup><sup>[13]</sup><sup>[17]</sup><sup>[18]</sup>

- Sample Preparation:
  - Place a small drop of the uncured adhesive on the diamond crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) device.
  - Record the spectrum of the uncured material. This will serve as the baseline. The key peak to monitor is the aliphatic carbon-carbon double bond (C=C) stretching vibration at approximately 1637 cm<sup>-1</sup>.<sup>[13]</sup>
  - An aromatic C=C peak (around 1608 cm<sup>-1</sup>) from a monomer like Bis-GMA is often used as an internal standard, as its intensity does not change during polymerization.<sup>[13]</sup><sup>[16]</sup>
- Light Curing:
  - Position a dental light-curing unit (e.g., a blue LED with an output of >500 mW/cm<sup>2</sup>) perpendicular to the sample surface, as close as possible without touching it.
  - Cure the adhesive for the specified time (e.g., 20 or 40 seconds).<sup>[13]</sup>
- Post-Cure Spectrum:
  - Immediately after curing, record the FTIR spectrum of the polymerized sample.

- Calculation of DC:
  - The degree of conversion (%) is calculated by comparing the ratio of the aliphatic (1637  $\text{cm}^{-1}$ ) to the aromatic (1608  $\text{cm}^{-1}$ ) peak heights before and after curing.
  - The formula is:  $\text{DC (\%)} = [1 - (\text{Aliphatic Peak Height}_{\text{cured}} / \text{Aromatic Peak Height}_{\text{cured}}) / (\text{Aliphatic Peak Height}_{\text{uncured}} / \text{Aromatic Peak Height}_{\text{uncured}})] * 100$

## Protocol for Shear Bond Strength (SBS) Testing

Shear bond strength testing evaluates the adhesive's ability to bond to a tooth substrate.[\[19\]](#)  
[\[20\]](#)[\[21\]](#)

- Tooth Preparation:
  - Use extracted, non-carious human molars stored in a saline solution.
  - Embed the tooth roots in acrylic resin.
  - Cut the occlusal surface with a slow-speed diamond saw to expose a flat mid-coronal dentin surface.[\[19\]](#)
  - Standardize the dentin surface by polishing with 600-grit silicon carbide paper to create a uniform smear layer.[\[19\]](#)
- Bonding Procedure:
  - Apply the experimental adhesive to the prepared dentin surface according to the desired protocol (e.g., etch-and-rinse or self-etch).
  - Light-cure the adhesive as specified.
  - Place a cylindrical mold (e.g., 2.5 mm diameter, 2 mm height) onto the bonded surface.
  - Fill the mold with a resin composite in increments and light-cure each increment.
- Storage:

- Store the bonded specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[19]
- Testing:
  - Mount the specimen in a universal testing machine.
  - Apply a shear load to the base of the composite cylinder at the adhesive interface using a notched blade or wire loop at a crosshead speed of 0.5 mm/min until failure occurs.[19]
- Calculation:
  - Record the failure load in Newtons (N).
  - Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area ( $\pi r^2$ ).

## Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay assesses cell metabolic activity as an indicator of cell viability after exposure to leached components from the dental adhesive.[22][23]

- Eluate Preparation:
  - Prepare disk-shaped samples of the adhesive and light-cure them thoroughly.
  - Immerse the cured disks in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm<sup>2</sup>/mL).
  - Incubate at 37°C for 24 hours to allow components to leach into the medium.[24]
  - Sterile-filter the resulting extract (eluate).
- Cell Culture:
  - Seed cells (e.g., human dental pulp cells or fibroblasts) into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours to allow attachment.[22]
- Cell Exposure:

- Remove the old medium and replace it with serial dilutions of the prepared eluate. Include a negative control (fresh medium) and a positive control (e.g., DMSO).
- Incubate the cells with the eluates for 24 hours.[\[22\]](#)
- MTT Assay:
  - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
  - Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
- Data Analysis:
  - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
  - Express the results as a percentage of the negative control (100% viability).

## Quantitative Data Summary

The following tables summarize typical results obtained from the experimental evaluation of CQ-based adhesives.

Table 1: Degree of Conversion (%) of Experimental Adhesives

Photoinitiator System (mol%)	Light Curing Unit	Mean DC (%) $\pm$ SD
CQ (1%)	Monowave LED	55.4 $\pm$ 2.1
CQ/PPD (0.5%/0.5%)	Polywave LED	62.8 $\pm$ 3.5
CQ/BAPO (0.5%/0.5%)	Polywave LED	65.1 $\pm$ 2.9
Adper Single Bond (Control)	-	37.6 $\pm$ 3.0
Adper Single Bond + Desensitizer	-	47.5 $\pm$ 2.8

Data adapted from Borges et al. (2018) and Arhun et al. (2010).[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Shear Bond Strength (MPa) to Dentin

Adhesive System	Application	Mean SBS (MPa) $\pm$ SD
3-Step Etch-and-Rinse (E&R)	Fatigue Test	16.8 $\pm$ 2.5
2-Step Etch-and-Rinse (E&R)	Fatigue Test	11.1 $\pm$ 3.1
Self-Etch (Clearfil SE Bond)	Shear Test	25.5 $\pm$ 6.1
Self-Etch (G Bond)	Shear Test	18.9 $\pm$ 5.4

Data adapted from Takamizawa et al. (2019) and Sancakli et al. (2013).[\[19\]](#)[\[25\]](#)

Table 3: Cytotoxicity of **Camphorquinone** on Dental Pulp Cells (MTT Assay)

CQ Concentration	Cell Viability (% of Control) $\pm$ SD
0 mM (Control)	100 $\pm$ 0.0
0.5 mM	~90 $\pm$ 5.0
1.0 mM	70 $\pm$ 4.5
2.0 mM	50 $\pm$ 6.0

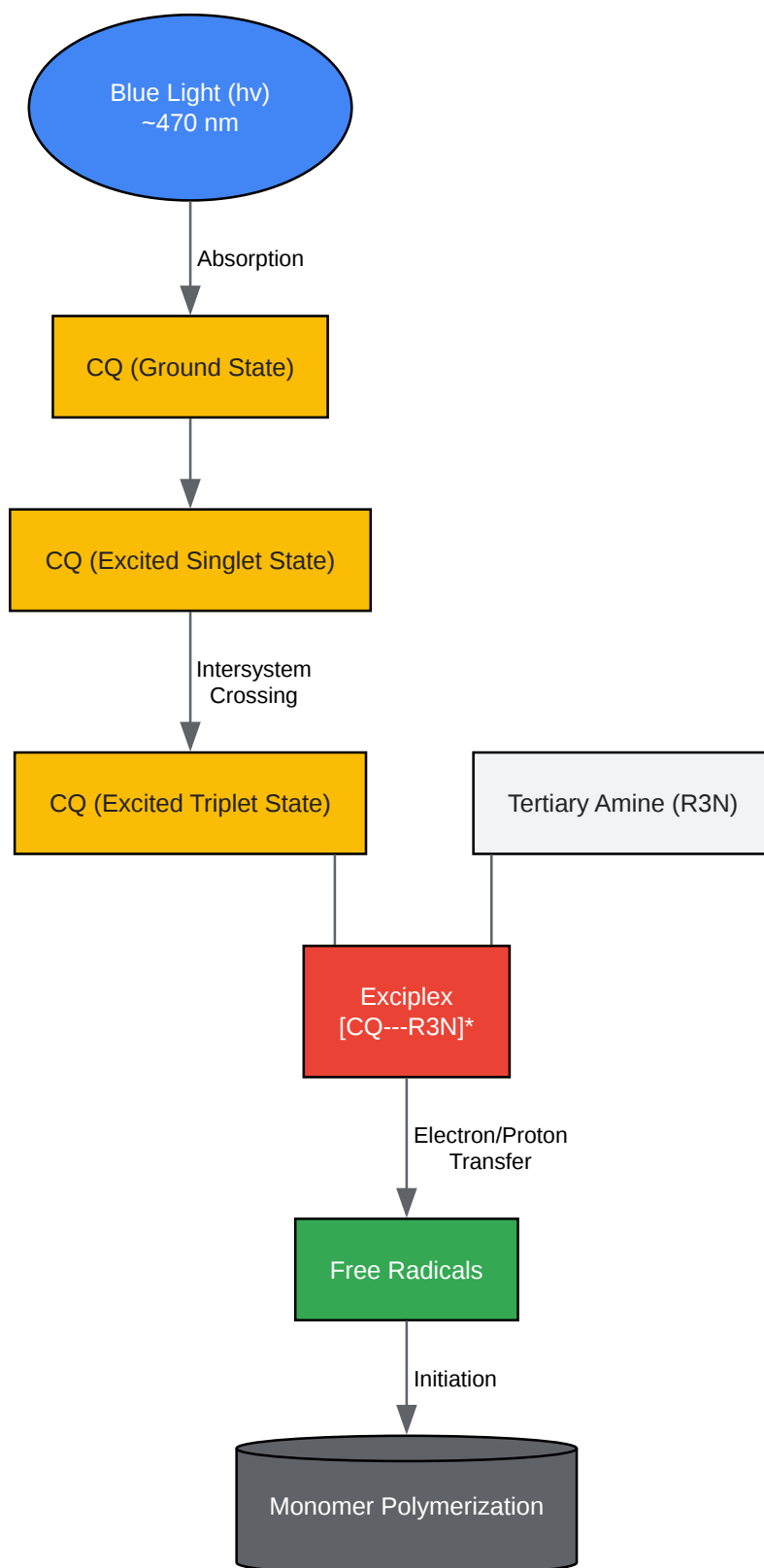


Data adapted from Chang et al. (2015).[\[22\]](#)

## Visualizations: Workflows and Mechanisms

### Photoinitiation Mechanism

The diagram below illustrates the process by which the **Camphorquinone**/Amine system initiates free radical polymerization upon exposure to blue light.

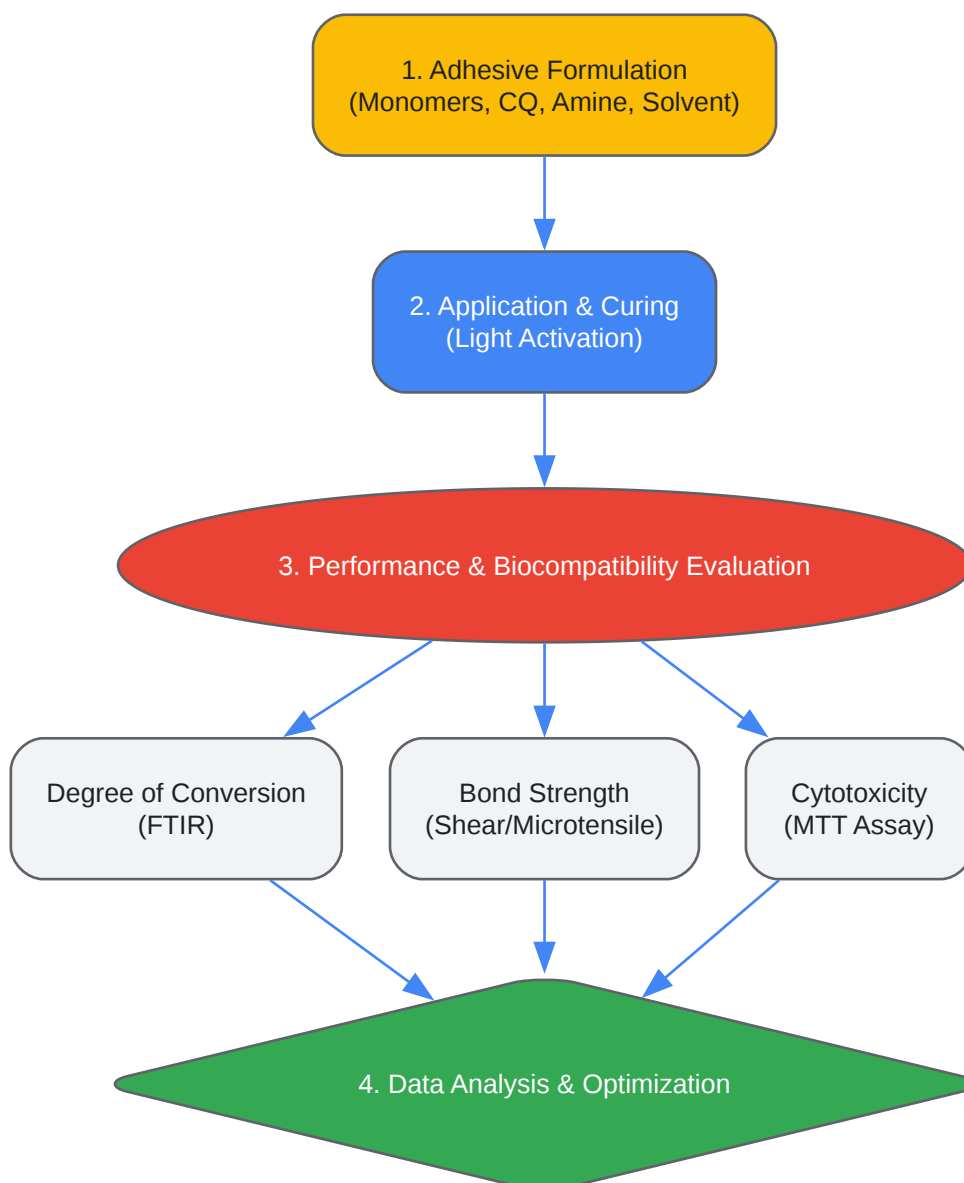


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Caption: Photoinitiation mechanism of the **Camphorquinone**/Amine system.

## Experimental Workflow

This flowchart outlines the logical progression from formulating an experimental adhesive to its multi-faceted evaluation.

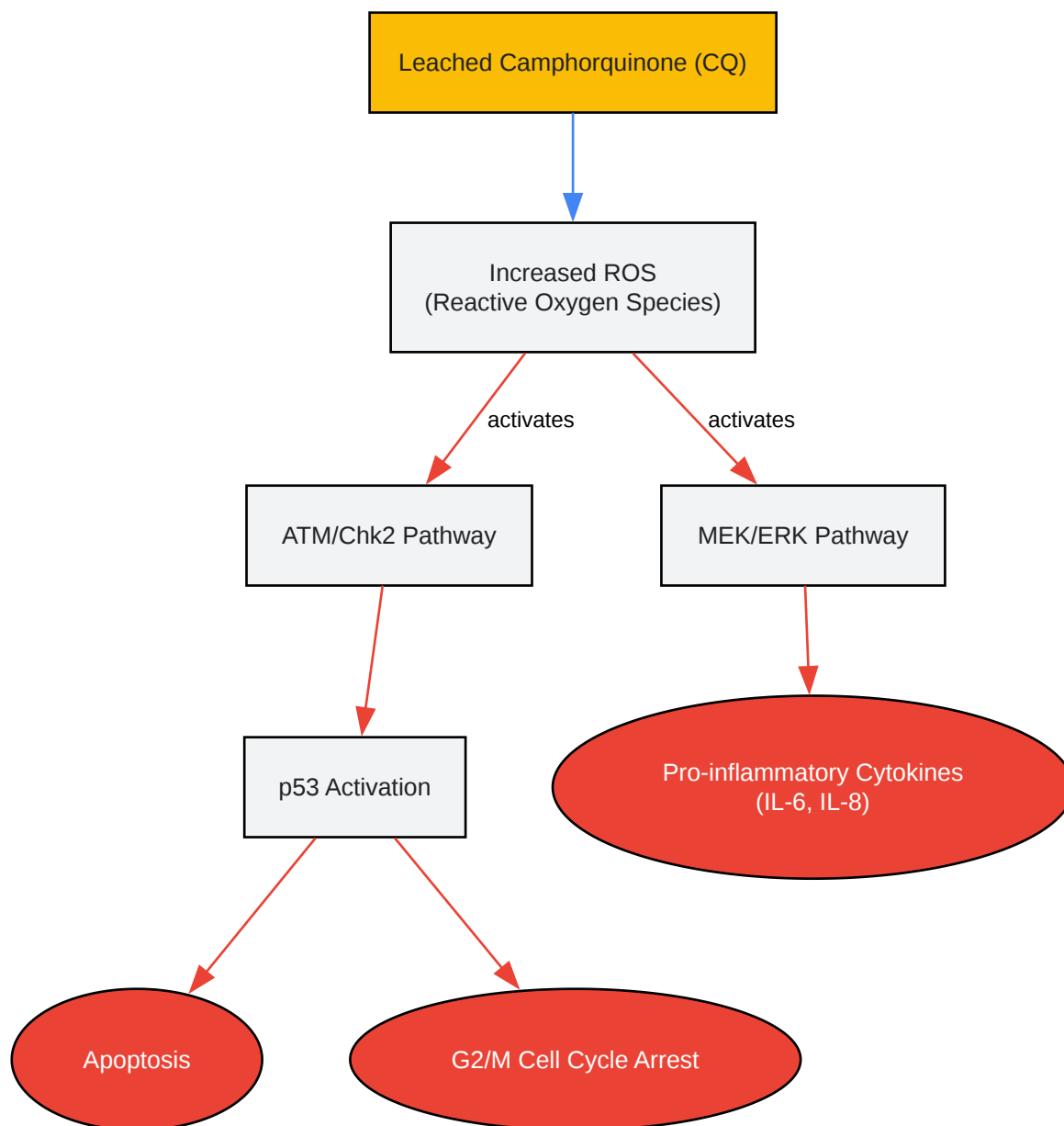


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Caption: Workflow for formulating and testing CQ-based dental adhesives.

## CQ-Induced Cytotoxicity Signaling Pathway

Residual, unreacted **Camphorquinone** can leach from the polymer matrix and induce cellular stress and inflammatory responses in underlying pulp tissue.[22][23]



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Caption: Simplified signaling pathway of CQ-induced cytotoxicity.

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